molecular formula C23H25BrN2O4 B12027753 (4E)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione

(4E)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12027753
M. Wt: 473.4 g/mol
InChI Key: GONAGYCURJTRJS-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-BROMOPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a bromophenyl group, a dimethylaminoethyl group, a hydroxy group, and a methoxy-methylbenzoyl group

Preparation Methods

The synthesis of 5-(4-BROMOPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrol-2-one ring and the introduction of the various substituents. The synthetic routes typically involve the use of reagents such as bromobenzene, dimethylamine, and methoxy-methylbenzoyl chloride under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-(4-BROMOPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 5-(4-BROMOPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE include:

    5-(4-CHLOROPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar structure with a chlorine atom instead of bromine.

    5-(4-FLUOROPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar structure with a fluorine atom instead of bromine.

The uniqueness of 5-(4-BROMOPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of substituents, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C23H25BrN2O4

Molecular Weight

473.4 g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C23H25BrN2O4/c1-14-13-17(30-4)9-10-18(14)21(27)19-20(15-5-7-16(24)8-6-15)26(12-11-25(2)3)23(29)22(19)28/h5-10,13,20,27H,11-12H2,1-4H3/b21-19+

InChI Key

GONAGYCURJTRJS-XUTLUUPISA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Br)/O

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.